![molecular formula C19H16BrNO3 B444178 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 445289-20-3](/img/structure/B444178.png)
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
“6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 445289-20-3 . It has a molecular weight of 386.24 . The IUPAC name for this compound is 6-bromo-2-(3-isopropoxyphenyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H16BrNO3/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(22)23)15-9-13(20)6-7-17(15)21-18/h3-11H,1-2H3,(H,22,23) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 386.24 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Structural and Chemical Studies
- X-ray Diffraction Analysis : The S-(-)-1-phenylethylamide of a compound structurally similar to 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid was synthesized and analyzed using X-ray diffraction to determine its absolute configuration (Ukrainets et al., 2012).
Synthesis and Derivative Studies
- Bromination Reactions : Research on the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate revealed unexpected reaction products, demonstrating the complexity of reactions involving quinoline derivatives (Ukrainets et al., 2013).
Antimicrobial and Antimalarial Applications
- Antimicrobial and Antimalarial Agents : Novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, similar to the compound , were synthesized and showed promising antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Photophysical and Photochemical Studies
- Photophysical Properties : The study of azole-quinoline based fluorophores, related to the compound, highlighted their photophysical behaviors, such as dual emissions and large Stokes shifts, which are essential for developing photoactive materials (Padalkar & Sekar, 2014).
Biological and Pharmacological Activities
- Cytotoxic Activities : Synthesized quinoline derivatives, akin to the compound , were evaluated for cytotoxic activity against various cancer cell lines, contributing to the exploration of potential anticancer agents (Soural et al., 2006).
- Antiviral Activities : Derivatives of 6-bromo-5-hydroxyindole-3-carboxylic acid ethyl ester, structurally related to the compound, were synthesized and demonstrated potent antiviral activities, highlighting the potential of quinoline derivatives in antiviral drug development (Wang Dun, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .
properties
IUPAC Name |
6-bromo-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(22)23)15-9-13(20)6-7-17(15)21-18/h3-11H,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECGKPYFNVLAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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